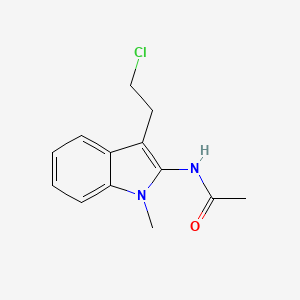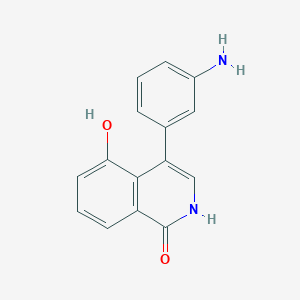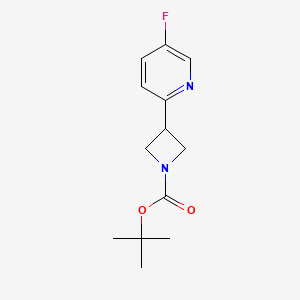
3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one is a complex organic compound belonging to the chromone family Chromones are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
The synthesis of 3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-methyl-2-hydroxyacetophenone with 2-oxopropyl bromide in the presence of a base like potassium carbonate can yield the desired chromone derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific functional group targeted and the reaction conditions employed.
科学的研究の応用
3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity can be explored for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Medicine: It may be investigated for drug development, particularly in designing novel pharmaceuticals with specific biological targets.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation. Detailed studies are required to elucidate the exact molecular targets and pathways.
類似化合物との比較
Similar compounds to 3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one include other chromone derivatives such as:
5-Hydroxymethylfurfural: Known for its applications in green chemistry and sustainable materials.
2-oxopropyl chromones: These compounds share structural similarities and may exhibit comparable biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
88214-19-1 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC名 |
3-(hydroxymethyl)-6-methyl-2-(2-oxopropyl)chromen-4-one |
InChI |
InChI=1S/C14H14O4/c1-8-3-4-12-10(5-8)14(17)11(7-15)13(18-12)6-9(2)16/h3-5,15H,6-7H2,1-2H3 |
InChIキー |
MMJMLXUSIIBAFH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)CO)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione](/img/structure/B15066594.png)




![1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15066634.png)



![7-Iodooxazolo[4,5-c]pyridine](/img/structure/B15066651.png)
![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide](/img/structure/B15066658.png)


